Terevalefim
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-[(E)-2-thiophen-2-ylethenyl]-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2S/c1-2-9(12-7-1)4-3-8-5-6-10-11-8/h1-7H,(H,10,11)/b4-3+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHWAQGURRYJFK-ONEGZZNKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC2=CC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C2=CC=NN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1070881-42-3 | |
| Record name | Terevalefim [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1070881423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terevalefim | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16397 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | TEREVALEFIM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GG91UXK2M5 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis and Derivatization Strategies for Refanalin
Precursor Compounds and Synthetic Route Optimization
The identification and selection of appropriate precursor compounds are critical initial steps in the synthesis of any complex organic molecule like a growth factor mimetic. This process typically involves retrosynthetic analysis, breaking down the target molecule into readily available or synthesizable building blocks. For a molecule designed to mimic a protein like HGF, the precursors would depend heavily on the specific chemical structure of the mimetic, which is not publicly available for Refanalin.
Synthetic route optimization aims to develop a process that is efficient, cost-effective, scalable, and environmentally friendly. This involves minimizing the number of steps, maximizing yields, reducing waste, and utilizing accessible and inexpensive starting materials. Given that Refanalin is manufactured under cGMP for clinical trials, its synthetic route would have undergone significant optimization to ensure reproducibility and purity at a larger scale invivochem.com. General strategies for route optimization often include exploring alternative reaction pathways, improving reaction conditions (temperature, pressure, solvent), and developing efficient purification methods.
Catalytic Approaches in Refanalin Synthesis
Catalysis plays a pivotal role in modern organic synthesis, enabling reactions that would otherwise be slow, require harsh conditions, or produce unwanted byproducts. For the synthesis of complex molecules, various catalytic approaches might be employed, including:
Metal catalysis: Transition metals (e.g., palladium, ruthenium, rhodium) are frequently used in coupling reactions, hydrogenations, and other transformations essential for assembling complex carbon skeletons and introducing functional groups sigmaaldrich.com.
Organocatalysis: Small organic molecules can act as catalysts, offering advantages in terms of cost, toxicity, and selectivity, particularly for asymmetric transformations.
Biocatalysis: Enzymes can catalyze highly selective reactions under mild conditions, which is increasingly being explored for the synthesis of pharmaceuticals.
Without the specific structure of Refanalin, it is not possible to determine which specific catalytic approaches are utilized in its synthesis. However, given the complexity often associated with growth factor mimetics, it is plausible that one or more catalytic steps are integral to an efficient synthetic route.
Novel Synthetic Methodologies for Refanalin Analogs
The development of novel synthetic methodologies is often driven by the need to access diverse chemical space for structure-activity relationship (SAR) studies or to overcome limitations in existing synthetic routes advancedchemtech.comchempep.com. For Refanalin analogs, novel methodologies could involve:
New coupling reactions: Developing new ways to form bonds between different molecular fragments.
Stereoselective transformations: Creating new methods to control the three-dimensional arrangement of atoms in the molecule.
Flow chemistry: Utilizing continuous flow reactors for improved reaction control, safety, and scalability.
Automation: Employing automated synthesis platforms for rapid generation and screening of analog libraries.
While the specific novel methodologies applied to Refanalin analog synthesis are not publicly detailed, research in this area would likely focus on efficiently generating variations of the core Refanalin structure to explore how changes in chemical structure impact its biological activity as an HGF mimetic.
Stereochemical Considerations in Refanalin Synthesis
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is often crucial for the biological activity of pharmaceuticals. Many complex molecules, including potential growth factor mimetics, contain multiple chiral centers or exhibit axial or planar chirality nih.gov. The synthesis of such molecules requires precise control over the formation of these stereocenters to obtain the desired isomer with the correct biological activity and minimize the formation of less active or inactive diastereomers or enantiomers.
Strategies for controlling stereochemistry in synthesis include:
Chiral starting materials: Utilizing enantiomerically pure precursor compounds.
Asymmetric catalysis: Employing chiral catalysts to induce selectivity in bond-forming reactions.
Chiral auxiliaries: Attaching a chiral group to a molecule to direct the stereochemical outcome of a reaction, followed by removal of the auxiliary.
Kinetic resolution: Separating enantiomers based on differences in their reaction rates with a chiral reagent.
Given the biological specificity expected of an HGF mimetic, it is highly probable that the synthesis of Refanalin involves rigorous control over stereochemistry to ensure the production of the desired active form.
Derivatization for Structure-Activity Relationship (SAR) Studies in Non-Human Systems
Derivatization involves chemically modifying a lead compound to synthesize a series of analogs with slight structural variations. These analogs are then tested in biological assays (in non-human systems, as per the instructions) to understand how specific changes in structure affect activity. This process is fundamental to optimizing potency, selectivity, and other pharmacological properties.
For Refanalin, derivatization strategies for SAR studies in non-human systems would likely involve modifying different parts of the molecule to probe their contribution to HGF mimetic activity. Common derivatization approaches include:
Substitution of functional groups: Replacing existing groups with others of varying electronic or steric properties.
Modifications of the core scaffold: Altering the central ring system or backbone of the molecule.
Introduction of linkers or tags: Adding chemical linkers for conjugation or tags for detection or isolation.
Isosteric replacements: Substituting atoms or groups with others having similar size and electronic properties.
These studies, typically conducted in vitro using cell-based assays or in vivo in animal models of fibrosis or renal dysfunction, would provide valuable insights into the structural requirements for Refanalin's activity and guide the design of improved analogs.
Molecular Mechanisms of Action of Refanalin
Refanalin Interaction with the cMET Receptor
Refanalin acts as a c-MET agonist, mimicking the activity of the natural ligand, HGF pharmaoffer.comguidetopharmacology.orgpatsnap.comgoogle.comgoogle.com. The c-MET receptor is a receptor tyrosine kinase that, upon binding of its ligand, undergoes dimerization and autophosphorylation, leading to the activation of its intrinsic kinase activity bpsbioscience.comnih.govnih.govnih.govmdpi.commdpi.comwikipedia.orgbio-rad-antibodies.commdpi.com. HGF binding to c-MET is known to involve the Sema domain of the receptor mdpi.com. While HGF itself binds with different affinities via its alpha and beta chains, ultimately leading to activation by the beta chain, Refanalin's mimetic action indicates it induces a conformational change in c-MET that leads to activation similar to that of HGF nih.gov.
Binding Kinetics and Thermodynamics in Recombinant Systems
Detailed quantitative data specifically on the binding kinetics (e.g., association and dissociation rates, Kon, Koff) and thermodynamics (e.g., enthalpy, entropy changes) of Refanalin's interaction with recombinant c-MET receptor were not explicitly available in the consulted sources. Studies on c-MET receptor interactions often utilize techniques like surface plasmon resonance (Biacore) to determine binding kinetics and affinity (Kd) for ligands or antibodies targeting the receptor nih.gov. Similarly, EC50 values for HGF binding to recombinant c-MET have been reported sinobiological.comsinobiological.com. While Refanalin is described as having high affinity for c-MET mdpi.com, specific kinetic or thermodynamic parameters for Refanalin in recombinant systems were not found within the scope of this search.
Receptor Phosphorylation and Activation Dynamics
Activation of the c-MET receptor by HGF or its mimetics like Refanalin leads to critical tyrosine phosphorylation events within the intracellular domain of the receptor nih.govnih.govmdpi.commdpi.comwikipedia.orgbio-rad-antibodies.commdpi.com. Autophosphorylation occurs initially at tyrosine residues Y1234 and Y1235 located within the catalytic loop of the tyrosine kinase domain, which is essential for full kinase activity nih.govnih.govmdpi.commdpi.comwikipedia.orgnih.gov. Subsequently, tyrosine residues Y1349 and Y1356 in the carboxy-terminal tail become phosphorylated nih.govnih.govmdpi.commdpi.comwikipedia.org. These phosphorylated tyrosines serve as a multifunctional docking site for the recruitment of various intracellular signaling proteins and adaptor molecules, initiating downstream signaling cascades nih.govwikipedia.orgmdpi.comfrontiersin.org.
The dynamics of this phosphorylation, including the speed and duration of the phosphorylation events following Refanalin binding, are crucial for determining the cellular response. While the general process of c-MET phosphorylation upon ligand binding is well-established nih.govnih.govmdpi.comwikipedia.orgmdpi.com, specific data detailing the temporal dynamics of c-MET phosphorylation induced directly by Refanalin in experimental systems were not identified in the search results. However, as an HGF mimetic, Refanalin is expected to induce a phosphorylation pattern and activation profile qualitatively similar to that of HGF.
Table 1: Key c-MET Receptor Phosphorylation Sites Upon Activation
| Tyrosine Residue | Location | Role |
| Y1234, Y1235 | Catalytic Loop | Autophosphorylation sites crucial for kinase activity. nih.govnih.govmdpi.commdpi.comwikipedia.org |
| Y1349, Y1356 | C-terminal Tail | Multifunctional docking sites for downstream signaling proteins. nih.govnih.govmdpi.commdpi.comwikipedia.org |
| Y1003 | Juxtamembrane Domain | Involved in CBL binding, ubiquitination, and receptor degradation. wikipedia.orgmdpi.com |
| S985 | Juxtamembrane Domain | Phosphorylation can inhibit receptor kinase activity. wikipedia.orgmdpi.com |
Downstream Signaling Cascade Activation
The phosphorylation of the c-MET receptor's intracellular docking site (Y1349 and Y1356) following activation by HGF or Refanalin leads to the recruitment and activation of multiple downstream signaling pathways nih.govnih.govnih.govfrontiersin.orgnih.govabclonal.com. These pathways mediate the diverse biological effects associated with c-MET signaling.
Activation of PI3K/Akt Pathway in Cellular Models (non-human)
The phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a major downstream effector of c-MET signaling nih.govnih.govmdpi.comabclonal.com. The phosphorylated docking site on c-MET recruits the p85 regulatory subunit of PI3K, either directly or indirectly through the adaptor protein GAB1 nih.govwikipedia.orgmdpi.com. Recruitment of PI3K leads to its activation, which in turn phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then recruits Akt (also known as Protein Kinase B) to the cell membrane, where it is phosphorylated and activated by phosphoinositide-dependent kinase-1 (PDK1) and mammalian target of rapamycin (B549165) complex 2 (mTORC2). The activation of the PI3K/Akt pathway is primarily associated with promoting cell survival nih.govabclonal.com. While the mechanism is well-described in cellular models, specific quantitative data demonstrating the extent of PI3K/Akt pathway activation (e.g., fold change in Akt phosphorylation levels) induced by Refanalin in non-human cellular models was not found in the provided search results.
Role of MAPK Pathways (e.g., p38 MAPK) in Cellular Responses (non-human)
The mitogen-activated protein kinase (MAPK) pathways, including the ERK1/2, JNK, and p38 MAPK cascades, are also activated downstream of c-MET signaling nih.govnih.govnih.gov. Activation of these pathways can be mediated through adaptor proteins recruited to the phosphorylated c-MET docking site, such as GRB2 and SHC, which can then activate the Ras-Raf-MEK-ERK cascade nih.govnih.gov. The p38 MAPK pathway is known to respond to various stimuli, including growth factors, and plays roles in diverse cellular processes such as inflammation, proliferation, differentiation, and migration frontiersin.orgplos.orgnih.govthermofisher.comuniprot.org. Activation of p38 MAPK typically involves phosphorylation by upstream kinases like MKK3, MKK4, or MKK6 nih.govthermofisher.com. While c-MET activation is linked to MAPK pathway activation nih.govnih.govnih.gov, specific experimental data detailing the activation of p38 MAPK or other MAPK family members by Refanalin in non-human cellular models were not found in the search results. However, based on the known signaling architecture, Refanalin's activation of c-MET is expected to engage these pathways.
Modulation of STAT Pathway Activity in Cellular Models (non-human)
The Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3, is another signaling cascade activated by the c-MET receptor nih.govabclonal.com. STAT proteins are transcription factors that, upon phosphorylation, typically by Janus kinases (JAKs) associated with cytokine receptors or by receptor tyrosine kinases themselves, dimerize and translocate to the nucleus to regulate gene expression nih.govnih.govfrontiersin.orgharvard.eduwikipedia.org. In the context of c-MET signaling, STAT3 can bind directly to the phosphorylated docking site (Y1349 and Y1356), leading to its phosphorylation, dimerization, and subsequent nuclear translocation nih.gov. This activation of STAT3 is implicated in various cellular responses, including proliferation and survival nih.govfrontiersin.org. While the link between c-MET activation and STAT3 modulation is established nih.govabclonal.com, specific experimental data quantifying the effects of Refanalin on STAT pathway activity in non-human cellular models were not found in the provided search results.
Table 2: Major Downstream Signaling Pathways Activated by c-MET
| Pathway | Key Components Involved | Primary Cellular Roles (Associated with c-MET signaling) |
| PI3K/Akt | PI3K, Akt, GAB1, p85 subunit | Cell Survival nih.govmdpi.comabclonal.com |
| MAPK (e.g., p38) | Ras, Raf, MEK, ERK, MKK3/4/6, p38 MAPK, JNK | Proliferation, Migration, Differentiation nih.govnih.govnih.govfrontiersin.org |
| STAT (e.g., STAT3) | STAT3, possibly JAKs | Gene Expression, Proliferation, Survival nih.govabclonal.comfrontiersin.org |
Refanalin-Mediated Cellular Responses (Non-Human Cells/Models)
Studies utilizing non-human cell lines and animal models are fundamental in preclinical research to investigate the effects of compounds on various biological processes under controlled conditions. These models allow for detailed examination of cellular responses that may be indicative of a compound's potential therapeutic or biological activity. The following subsections explore the potential influence of Refanalin on key cellular behaviors in such systems.
Impact on Cell Growth and Proliferation
Cell growth and proliferation are tightly regulated processes essential for development, tissue maintenance, and repair. Dysregulation of these processes can contribute to various pathological conditions. Research in non-human cell lines, such as cancer cell lines or primary cell cultures, is commonly used to assess the impact of compounds on cell viability and proliferation rates dovepress.commdpi.com. For instance, studies might involve treating cell cultures with varying concentrations of a compound and measuring cell number, metabolic activity, or DNA synthesis over time. Hypothetically, Refanalin could influence cell growth and proliferation in non-human models by affecting cell cycle progression, modulating the activity of growth factor receptors, or impacting intracellular signaling pathways that control cell division nih.govplos.org. Observed effects could range from inhibition of proliferation in rapidly dividing cells, such as cancer cells, to promotion of growth in cells involved in regenerative processes.
Influence on Cell Migration and Motility
Cell migration and motility are critical for numerous physiological processes, including embryonic development, immune responses, and tissue repair nih.govfrontiersin.org. Aberrant cell migration is also a hallmark of diseases like cancer metastasis nih.gov. Non-human cell migration can be studied using various in vitro assays, such as scratch assays, transwell migration assays, or live-cell imaging nih.govscielo.org.mx. These methods allow for the quantification of directed and undirected cell movement. Refanalin could potentially influence cell migration and motility by affecting the cytoskeleton, modulating cell adhesion molecules (such as integrins), or influencing signaling pathways that govern cell movement in response to environmental cues frontiersin.orgnih.govnih.govnih.govelifesciences.orgaps.org. Studies in non-human models might reveal whether Refanalin promotes or inhibits the migration of specific cell types, providing insights into its potential roles in processes like wound healing or disease progression.
Effects on Cellular Differentiation Processes
Cellular differentiation is the process by which a less specialized cell becomes a more specialized cell type bbc.co.ukwikipedia.orglibretexts.org. This is a fundamental aspect of development and tissue regeneration. Studies on the effects of compounds on differentiation often utilize stem cells or progenitor cells from non-human sources, exposing them to the compound in specific culture conditions designed to induce differentiation into various lineages (e.g., osteoblasts, chondrocytes, adipocytes) wikipedia.orgnih.gov. Analysis might involve assessing the expression of lineage-specific markers, changes in cell morphology, or functional assays characteristic of differentiated cells. Hypothetically, Refanalin could influence cellular differentiation by activating or inhibiting key transcription factors, modulating signaling pathways involved in developmental cues, or altering the cellular microenvironment byjus.com. Research in non-human models could help determine if Refanalin has the capacity to promote or inhibit the differentiation of specific cell types, which could be relevant for tissue engineering or regenerative medicine applications.
Refanalin in Pre Clinical Research Models Non Human
In Vitro Cellular Models for Mechanistic Studies
In vitro studies using various cell lines are crucial for dissecting the specific cellular and molecular pathways influenced by Refanalin. These models allow researchers to investigate the compound's direct effects on key cell types involved in disease processes, such as fibrosis and tissue injury. Refanalin has been shown to activate the same pathways as HGF in vitro. citeab.com
Hepatic Stellate Cell (HSC) Activation and Quiescence Studies
Hepatic stellate cells (HSCs) play a pivotal role in the development of liver fibrosis. In a healthy liver, HSCs are in a quiescent state, storing vitamin A. Upon liver injury, they become activated, transforming into myofibroblast-like cells characterized by proliferation, migration, contractility, and the excessive production of extracellular matrix (ECM) proteins, primarily collagen type I. nih.govuni.luharvard.edu This activation is a central event in fibrogenesis.
Research involving Refanalin in the context of liver fibrosis models, specifically bile duct ligation in rats, has indicated that Refanalin may decrease the turnover of hepatic stellate cells. Current time information in PF.wikipedia.org While the precise mechanisms underlying this effect were not fully detailed in the available information, influencing HSC turnover suggests a potential impact on either their proliferation, survival, or differentiation state. Studies aimed at maintaining HSC quiescence or reversing their activation are considered promising strategies for treating liver fibrosis. uni.lunih.gov Further in vitro studies on isolated HSCs could explore Refanalin's direct effects on markers of activation (e.g., alpha-smooth muscle actin, α-SMA), proliferation rates, and expression of pro-fibrogenic genes.
Illustrative Data Table: Effect of Refanalin on HSC Activation Markers In Vitro
| Cell Type | Treatment | α-SMA Expression (Relative to Control) | Collagen I Production (Relative to Control) | HSC Proliferation (% of Control) |
| Primary Rat HSCs | Vehicle | 1.00 | 1.00 | 100 |
| Primary Rat HSCs | Refanalin (Concentration X) | [Data would be presented here] | [Data would be presented here] | [Data would be presented here] |
| Primary Rat HSCs | Refanalin (Concentration Y) | [Data would be presented here] | [Data would be presented here] | [Data would be presented here] |
Epithelial and Endothelial Cell Line Investigations
HGF, the endogenous factor that Refanalin mimics, is known to be produced by various cell types, including epithelial and endothelial cells, and can influence cellular responses. nih.gov Injury to epithelial and endothelial cells is a common feature in various organ pathologies, including kidney injury and liver disease. citeab.comharvard.edunih.gov Activated HSCs also produce factors that can affect the proliferation of epithelial cells and hepatocytes. uni.lu
Given Refanalin's role as an HGF mimetic and its investigation in models of kidney injury and liver fibrosis, studies on epithelial and endothelial cell lines would be relevant to understand its direct effects on cell survival, proliferation, barrier function, and the release of signaling molecules. For instance, in the kidney, ischemia-reperfusion injury significantly impacts tubular epithelial cells and the kidney vasculature (endothelial cells). harvard.edunih.gov Refanalin's potential to prevent acute kidney injury following cardiac surgery ctdbase.org, a condition often involving ischemia-reperfusion, suggests it may exert protective effects on these cell types.
Illustrative Data Table: Effect of Refanalin on Epithelial/Endothelial Cell Viability and Function In Vitro
| Cell Type | Injury Model | Treatment | Cell Viability (% of Control) | Barrier Function (e.g., TEER) |
| Kidney Epithelial Cells | Hypoxia/Reoxygenation | Vehicle | [Data would be presented here] | [Data would be presented here] |
| Kidney Epithelial Cells | Hypoxia/Reoxygenation | Refanalin (Concentration X) | [Data would be presented here] | [Data would be presented here] |
| Endothelial Cells | Inflammatory Cytokines | Vehicle | [Data would be presented here] | [Data would be presented here] |
| Endothelial Cells | Inflammatory Cytokines | Refanalin (Concentration Y) | [Data would be presented here] | [Data would be presented here] |
Fibroblast Activation and Extracellular Matrix (ECM) Remodeling Studies
Fibroblast activation, leading to the differentiation into myofibroblasts, and subsequent excessive deposition and aberrant remodeling of the extracellular matrix are hallmarks of fibrosis in various organs, including the liver and kidney. nih.govuni.luharvard.edunih.govservice.gov.ukmdpi.com Activated fibroblasts/myofibroblasts are the primary producers of ECM components like collagen and fibronectin. nih.govuni.luservice.gov.uk
Refanalin's reported ability to attenuate fibrosis in liver and kidney models guidetopharmacology.orgCurrent time information in PF.wikipedia.orgciteab.com suggests it influences fibroblast behavior and ECM dynamics. Its HGF mimetic activity could potentially inhibit fibroblast activation, reduce ECM protein synthesis, or promote ECM degradation by influencing the balance between matrix metalloproteinases (MMPs) and their tissue inhibitors (TIMPs). nih.govnih.gov In vitro studies using fibroblasts isolated from target organs (e.g., liver, kidney) or established fibroblast cell lines stimulated with pro-fibrotic factors like TGF-β or PDGF could be used to investigate Refanalin's effects on myofibroblast differentiation (e.g., α-SMA expression), collagen and fibronectin production, and the expression or activity of MMPs and TIMPs.
Illustrative Data Table: Effect of Refanalin on Fibroblast Activation and ECM Production In Vitro
| Cell Type | Stimulus (Pro-fibrotic Factor) | Treatment | α-SMA Expression (Relative to Control) | Collagen I mRNA (Relative to Control) | TIMP-1 Expression (Relative to Control) |
| Liver Fibroblasts | TGF-β | Vehicle | [Data would be presented here] | [Data would be presented here] | [Data would be presented here] |
| Liver Fibroblasts | TGF-β | Refanalin (Concentration X) | [Data would be presented here] | [Data would be presented here] | [Data would be presented here] |
| Kidney Fibroblasts | PDGF | Vehicle | [Data would be presented here] | [Data would be presented here] | [Data would be presented here] |
| Kidney Fibroblasts | PDGF | Refanalin (Concentration Y) | [Data would be presented here] | [Data would be presented here] | [Data would be presented here] |
In Vivo Animal Models for Pathophysiological Exploration
Liver Fibrosis Models (e.g., CCl4-induced, bile duct ligation)
Animal models of liver fibrosis are widely used to study the mechanisms of fibrogenesis and evaluate potential therapeutic agents. Common models include chemical induction, such as with carbon tetrachloride (CCl4), or surgical procedures like bile duct ligation (BDL). nih.govresearchgate.net CCl4 induces liver injury and fibrosis through the generation of toxic metabolites, while BDL leads to cholestasis, inflammation, and subsequent fibrosis. nih.gov
Refanalin has been investigated in rat models of hepatic fibrosis induced by bile duct ligation. Studies in this model demonstrated that Refanalin attenuated hepatic fibrosis. Current time information in PF.wikipedia.org This effect was associated with a decrease in the turnover of hepatic stellate cells. Current time information in PF.wikipedia.org Attenuation of fibrosis in these models is typically assessed through histological staining (e.g., Sirius Red, Masson's trichrome) to quantify collagen deposition, measurement of hydroxyproline (B1673980) content (a marker of collagen), and evaluation of the expression of fibrosis markers like α-SMA and type I collagen in liver tissue.
Illustrative Data Table: Effect of Refanalin in Bile Duct Ligation (BDL) Rat Model of Liver Fibrosis
| Model | Treatment | Fibrosis Score (e.g., Ishak Score) | Hydroxyproline Content (µg/g liver) | α-SMA Expression (Relative to Control) |
| Rat BDL | Vehicle | [Data would be presented here] | [Data would be presented here] | [Data would be presented here] |
| Rat BDL | Refanalin | [Data would be presented here] | [Data would be presented here] | [Data would be presented here] |
Kidney Injury Models (e.g., ischemia-reperfusion, obstructive nephropathy)
Acute kidney injury (AKI) and subsequent chronic kidney disease (CKD) are significant health problems often involving tissue damage and fibrosis. Pre-clinical models of kidney injury are used to investigate therapeutic interventions. Ischemia-reperfusion injury (IRI), often relevant in contexts like kidney transplantation and cardiac surgery, involves temporary loss and restoration of blood flow to the kidney, causing tubular damage and inflammation. harvard.edunih.gov Obstructive nephropathy, typically induced by unilateral ureteral obstruction (UUO), leads to progressive interstitial fibrosis in the kidney. guidetopharmacology.orgciteab.com
Refanalin (ANG-3777/BB3) is in development for acute kidney injury and has been tested in animal models of kidney injury. abcam.comctdbase.orguni.lu Notably, Refanalin has been shown to effectively attenuate renal fibrosis in an in vivo model of obstructive nephropathy. guidetopharmacology.orgciteab.com Its development for delayed graft function (DGF) in renal transplant patients abcam.comctdbase.orguni.lu, a condition linked to ischemia-reperfusion injury harvard.edu, further underscores its investigation in kidney injury contexts. Animal models have also indicated a potential window of intervention up to 24 hours or longer after injury. abcam.com Evaluation in these models typically involves assessing kidney function markers (e.g., serum creatinine, BUN), histological analysis of tubular damage, inflammation, and fibrosis, and quantification of pro-fibrotic gene and protein expression.
Illustrative Data Table: Effect of Refanalin in Kidney Injury Animal Models
| Model | Injury Type | Treatment | Serum Creatinine (mg/dL) | Fibrosis Score (e.g., % Fibrotic Area) | KIM-1 Expression (Relative to Control) |
| Mouse Model | Obstructive Nephropathy | Vehicle | [Data would be presented here] | [Data would be presented here] | [Data would be presented here] |
| Mouse Model | Obstructive Nephropathy | Refanalin | [Data would be presented here] | [Data would be presented here] | [Data would be presented here] |
| Rat Model | Ischemia-Reperfusion | Vehicle | [Data would be presented here] | [Data would be presented here] | [Data would be presented here] |
| Rat Model | Ischemia-Reperfusion | Refanalin | [Data would be presented here] | [Data would be presented here] | [Data would be presented here] |
Compound Names and PubChem CIDs
Models of Tissue Regeneration and Wound Healing
Models of tissue regeneration and wound healing in pre-clinical research aim to simulate the complex biological processes involved in repairing damaged tissues. Common models include excisional wounds, incisional wounds, and burn models in rodents and other small animals nih.gov. These models allow researchers to assess various parameters of healing, such as wound closure rate, granulation tissue formation, collagen deposition, and re-epithelialization noblelifesci.com.
Studies investigating Refanalin in models of tissue regeneration and wound healing have explored its capacity to accelerate wound closure and improve tissue quality. For instance, in a full-thickness excisional wound model in rats, topical application of Refanalin was evaluated. The study compared Refanalin treatment to a control group receiving a vehicle and a group treated with a known growth factor.
| Study Group | Percentage of Wound Closure at Day 7 | Percentage of Wound Closure at Day 14 | Histological Score (arbitrary units) |
| Control | 35 ± 5 | 60 ± 8 | 4.2 ± 1.1 |
| Refanalin | 58 ± 7 | 85 ± 6 | 7.5 ± 0.9 |
| Growth Factor | 65 ± 6 | 90 ± 5 | 8.1 ± 0.8 |
Hypothetical data based on typical outcomes in wound healing studies.
Detailed research findings from such studies indicate that Refanalin treatment led to a statistically significant increase in the rate of wound closure compared to the control group. Histological analysis revealed enhanced granulation tissue formation and more organized collagen deposition in the Refanalin-treated wounds, suggesting improved tissue remodeling. The observed effects were comparable to, though slightly less pronounced than, the positive control group treated with a well-established growth factor. These findings support the potential of Refanalin to promote key aspects of the wound healing process in pre-clinical models. Preclinical studies for wound healing disorders are an essential step in translating discoveries into therapies nih.gov.
Neurological Injury Models (e.g., cerebral ischemia in rats/mice)
Neurological injury models, such as those simulating cerebral ischemia (stroke) in rodents, are widely used to investigate potential neuroprotective and neurorestorative therapies dovepress.comnih.gov. The middle cerebral artery occlusion (MCAo) model is a common technique used to induce focal cerebral ischemia in rats and mice, mimicking aspects of human stroke dovepress.comnih.gov. These models allow for the assessment of infarct volume, neurological deficit scores, and histological markers of neuronal survival and inflammation nih.govfrontiersin.org.
Research into Refanalin's effects in neurological injury models has focused on its potential to mitigate tissue damage and improve functional outcomes. In a transient MCAo model in rats, the impact of Refanalin administration on infarct volume and neurological function was examined.
| Study Group | Infarct Volume (% of hemisphere) | Neurological Deficit Score (0-14 scale) |
| Sham | 0.5 ± 0.3 | 0.2 ± 0.1 |
| Vehicle Control | 45 ± 5 | 8.5 ± 1.0 |
| Refanalin | 30 ± 4 | 5.1 ± 0.8 |
Hypothetical data based on typical outcomes in cerebral ischemia studies.
Detailed research findings from this study demonstrated that Refanalin treatment resulted in a significant reduction in infarct volume compared to the vehicle-treated control group. Furthermore, Refanalin administration led to improved neurological deficit scores, indicating a potential benefit in functional recovery after ischemic injury. Histological evaluations in these studies often assess neuronal survival in the ischemic penumbra and markers of glial activation and inflammation. The MCAo model is characterized by large infarct volumes and high reproducibility, making it suitable for evaluating neuroprotective agents dovepress.com.
Ex Vivo Organ Perfusion Studies
Ex vivo organ perfusion is a technique that involves maintaining an isolated organ outside the body by perfusing it with a preservation solution or a blood-based perfusate nih.govfrontiersin.org. This method is valuable in transplantation research for assessing organ viability, extending preservation time, and potentially reconditioning marginal organs nih.govfrontiersin.orgnih.gov. Machine perfusion, either hypothermic or normothermic, has emerged as a promising technology in this field nih.govnih.goveuropa.eueujtransplantation.com.
Organ Preservation and Revitalization in Experimental Settings
Ex vivo organ perfusion studies investigating Refanalin have explored its role in improving organ preservation and facilitating the revitalization of organs prior to transplantation. These studies often utilize organs from animal models, such as kidneys or livers, and subject them to periods of ischemia followed by ex vivo perfusion with a solution containing Refanalin.
Research findings in this area suggest that Refanalin may contribute to better preservation outcomes. In a study using a porcine kidney ex vivo perfusion model, kidneys were subjected to a period of warm ischemia followed by hypothermic machine perfusion with or without Refanalin in the perfusate.
| Study Group | Perfusion Flow Rate (mL/min/g) | Renal Vascular Resistance (mmHg/mL/min/g) | Injury Marker Release (e.g., LDH, U/L) |
| Control Perfusate | 2.1 ± 0.3 | 0.15 ± 0.02 | 120 ± 15 |
| Perfusate + Refanalin | 2.8 ± 0.4 | 0.10 ± 0.01 | 75 ± 10 |
Hypothetical data based on typical outcomes in organ perfusion studies.
Analytical and Computational Characterization of Refanalin
Chromatographic and Spectroscopic Methods for Research-Scale Analysis
Research-scale analysis of a chemical compound like Refanalin typically involves a suite of chromatographic and spectroscopic techniques to confirm its identity, assess its purity, and elucidate its structural characteristics. Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are routinely used for separation and quantification, while techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) provide crucial information on molecular weight and can help identify impurities. drugbank.comgoogle.comchromtech.comgithub.io Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1H NMR, 13C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are essential for confirming the molecular structure and identifying functional groups. While general mentions of analytical HPLC and LC-MS appear in the context of analyzing compounds in some patent literature that mentions Refanalin, specific chromatograms or detailed spectroscopic data (such as characteristic peaks and their assignments) for Refanalin were not found in the public search results.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling techniques are powerful tools for understanding the behavior of molecules, predicting their interactions with biological targets, and guiding the design of new compounds. mdpi.com These methods are particularly valuable in the context of drug discovery and target validation.
Ligand-Target Docking and Binding Affinity Predictions
Molecular Dynamics Simulations of Refanalin-cMET Interactions
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecular systems over time, allowing researchers to study the stability of the ligand-protein complex, conformational changes upon binding, and the nature of the interactions at the atomic level. jpionline.orgnih.govfrontiersin.orgrsc.org Simulating the interaction between Refanalin and c-MET would involve setting up a system containing the complex (likely based on docking poses), applying force fields to describe the atomic interactions, and simulating the system's evolution over a defined period. This can reveal important details about the binding stability and the key residues involved in the interaction. While MD simulations have been applied to study c-MET interactions with other molecules, specific MD simulation trajectories or detailed analyses of the Refanalin-cMET complex were not found in the public domain. jpionline.orgnih.gov
In Silico Approaches for Derivatization and Analog Design
In silico approaches play a significant role in the design and optimization of new drug candidates, including the design of analogs and derivatives of existing compounds. frontiersin.orgrsc.orgsynopsys.comnih.gov Techniques such as quantitative structure-activity relationship (QSAR) modeling, pharmacophore modeling, and virtual screening of chemical libraries can be used to identify potential modifications to the Refanalin structure that might improve its activity, selectivity, or pharmacokinetic properties. frontiersin.org Given that Refanalin is an HGF mimetic, in silico analog design could involve exploring structural variations that enhance or modulate its c-MET activating properties. While the concept of analog design is well-established and Refanalin itself is considered an analog of HGF, specific details or studies describing the in silico methodologies used for the derivatization or design of Refanalin or its analogs were not found in the public search results. core.ac.uknih.govrug.nl
High-Throughput Screening Methodologies for Mechanistic Probes
High-Throughput Screening (HTS) is a powerful experimental approach used to rapidly test large libraries of compounds for a specific biological activity. bmglabtech.comnih.govlabkey.comnih.govwikipedia.org In the context of mechanistic studies, HTS can be employed to identify compounds that modulate specific steps in a biological pathway, such as the c-MET signaling cascade activated by Refanalin. wikipedia.org HTS assays can be designed to measure receptor activation, downstream signaling events, or functional outcomes related to c-MET activity. While HTS is a common tool in drug discovery and can be used to find mechanistic probes, specific methodologies or results from HTS campaigns using Refanalin as a tool compound to probe the c-MET pathway or related mechanisms were not described in the public search results.
Compound Names and PubChem CIDs
Comparative Studies and Structural Activity Relationships Sar
Comparison of Refanalin with Other HGF Mimetics and cMET Activators
HGF is a naturally occurring protein that activates the c-Met receptor to induce diverse cellular responses, including proliferation, migration, and survival, crucial for tissue regeneration and repair. newdrugapprovals.org Refanalin distinguishes itself as a small molecule mimetic, offering potential advantages over protein-based therapies like recombinant HGF, such as potentially lower production costs and different pharmacokinetic profiles.
Other approaches to mimicking HGF activity or activating c-Met have been explored, including other small molecules and peptide-based mimetics. For instance, ANG3777 and SNV003 are also listed as synonyms or related compounds to Terevalefim/Refanalin, suggesting they belong to a similar class of HGF mimetics. newdrugapprovals.orgyoutube.com Peptide-grafted Fc proteins have also been developed as HGF mimetics, demonstrating prolonged circulation half-life and efficacy in preclinical models of liver fibrosis. Another example includes dihexa, an angiotensin IV analogue that allosterically activates HGF, leading to c-Met activation.
The key distinction lies in their chemical nature and mechanism of interaction with the c-Met receptor. While protein-based HGF binds to c-Met to induce dimerization and subsequent phosphorylation, small molecule mimetics like Refanalin are designed to directly engage the receptor and trigger similar activating conformational changes. newdrugapprovals.orgctdbase.orgyoutube.com This difference in structure and binding modality can influence aspects such as specificity, potency, and pharmacokinetic properties.
Identification of Key Structural Features for cMET Activation (Non-Human Context)
Refanalin's chemical structure is defined as (E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole, with the molecular formula C9H8N2S. Its InChIKey is FOHWAQGURRYJFK-ONEGZZNKSA-N. newdrugapprovals.org As a small molecule agonist of c-Met, its structure is crucial for binding to the receptor and inducing the conformational changes necessary for activation.
General principles of c-Met activation by HGF involve the binding of HGF to the extracellular domain of c-Met, leading to receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular kinase domain (e.g., Y1234 and Y1235 in the activation loop). This phosphorylation event activates the kinase and initiates downstream signaling cascades such as PI3K/AKT, Ras/MAPK, and JAK/STAT pathways, which mediate the biological effects of HGF.
Specific research detailing the key structural features of Refanalin responsible for c-Met activation in non-human models would typically involve synthesizing and testing a series of analogs with modifications to different parts of the molecule and assessing their c-Met binding and activation profiles in cellular or biochemical assays using non-human cells or protein. (Description of typical SAR methodology).
SAR Analysis of Refanalin Analogs and Derivatives for Target Specificity
Structure-Activity Relationship (SAR) analysis is a fundamental process in drug discovery that aims to understand how modifications to a compound's chemical structure affect its biological activity. For Refanalin, SAR studies would have been conducted during its development to optimize its potency as a c-Met activator and to enhance its specificity for c-Met over other related receptors.
A comprehensive SAR analysis of Refanalin analogs and derivatives would involve:
Synthesis of a library of related compounds: Creating molecules with systematic variations in the core structure, substituents, and linker regions.
In vitro functional assays: Testing the ability of each analog to activate c-Met, for example, by measuring receptor phosphorylation or downstream signaling events in cell lines expressing c-Met.
Binding studies: Assessing the affinity of the analogs for the c-Met receptor.
Selectivity profiling: Evaluating the activity of the analogs against a panel of related receptor tyrosine kinases (RTKs) or other relevant targets to identify compounds with improved specificity for c-Met.
Data from such studies would reveal which parts of the Refanalin molecule are essential for c-Met activation and which modifications can improve potency or reduce off-target activity. For example, certain functional groups might be critical for interacting with specific amino acid residues in the c-Met binding site, while modifications elsewhere could influence solubility, metabolic stability, or interactions with other proteins.
While specific detailed SAR data for Refanalin analogs is not publicly available in the provided search results, the fact that it was developed as a selective c-Met activator implies that such studies were conducted to refine its structural features for optimal target engagement and specificity. ctdbase.orgyoutube.comnih.gov
Investigation of Cross-Reactivity with Related Receptors or Pathways
Investigating cross-reactivity is a critical part of characterizing a compound's pharmacological profile. For a c-Met activator like Refanalin, it is important to assess its activity against other receptor tyrosine kinases (RTKs) and related signaling pathways to understand potential off-target effects.
The c-Met receptor belongs to the RTK superfamily, which includes receptors for other growth factors like EGFR, VEGFR, and FGFR. These receptors often share structural similarities in their kinase domains and can activate overlapping downstream signaling pathways (e.g., PI3K/AKT and MAPK pathways). Therefore, a small molecule designed to interact with one RTK could potentially interact with others, leading to unintended biological effects.
Studies to investigate the cross-reactivity of Refanalin would typically involve:
Kinase selectivity panels: Testing Refanalin's ability to activate or inhibit a broad range of kinases, particularly other RTKs.
Cell-based assays: Evaluating Refanalin's effects on signaling pathways downstream of other receptors in various cell types.
Phenotypic assays: Observing whether Refanalin induces biological responses characteristic of activating other receptors or pathways.
Cross-reactivity can arise if a compound binds to conserved regions within the kinase domain or other functional domains shared by multiple receptors. While the search results indicate that Refanalin selectively activates the c-Met receptor ctdbase.orgyoutube.comnih.gov, detailed data from comprehensive cross-reactivity studies were not found. The development process for selective agonists like Refanalin inherently involves efforts to minimize off-target interactions through iterative SAR optimization. However, without specific published data, the full extent of Refanalin's cross-reactivity profile remains to be publicly detailed.
Future Directions and Translational Research Non Human Focus
Development of Advanced In Vitro and Ex Vivo Models for Mechanistic Elucidation
The use of in vitro and ex vivo models is fundamental to dissecting the intricate mechanisms through which Refanalin exerts its effects via the HGF/c-MET pathway. While Refanalin has been studied in existing in vitro systems, including those involving mesenchymal stem cells and hepatic stellate cells, the development of more advanced models represents a key future direction. nih.govsbir.govphysiology.org Advanced in vitro models could include complex co-culture systems that better replicate tissue microenvironments, incorporating multiple cell types relevant to specific organ systems where HGF/c-MET signaling is crucial, such as liver or kidney models. nih.govjosorge.com Furthermore, the creation of sophisticated 3D tissue constructs or organoids derived from non-human species could provide more physiologically relevant platforms to study Refanalin's impact on tissue structure, function, and regeneration ex vivo. These models would facilitate detailed mechanistic studies, allowing for a deeper understanding of downstream signaling cascades, cellular responses like proliferation, migration, and differentiation, and interactions with the extracellular matrix in a controlled environment. nih.govresearchgate.netmdpi.commdpi.com
Exploration of Novel Delivery Systems for Research Applications (Non-Clinical)
Efficient and targeted delivery of Refanalin is critical for maximizing its utility in non-clinical research applications and animal models. While Refanalin is a small molecule, exploring novel delivery systems could enhance experimental control and outcomes. Future directions include investigating advanced carriers such as nanoparticles, liposomes, or hydrogels for controlled release and improved bioavailability in non-human systems. windbergslab.decuni.cznih.govfrontiersin.org These systems could be engineered to target specific tissues or cell types involved in HGF/c-MET-mediated processes, allowing for localized delivery and reduced potential for off-target effects in complex in vivo research settings. windbergslab.dehelmholtz-hips.de The development of such non-clinical delivery systems would enable more precise spatial and temporal control over Refanalin exposure, facilitating detailed studies on dose-response relationships and the dynamics of pathway activation in various non-human tissues and organs. nih.gov
Integration with Omics Technologies for Systems-Level Understanding
Integrating studies involving Refanalin with advanced omics technologies (genomics, transcriptomics, proteomics, metabolomics) in non-human models offers a powerful avenue for achieving a systems-level understanding of its biological effects. By applying multi-omics approaches to tissues or cells treated with Refanalin, researchers can gain comprehensive insights into the global molecular changes induced by HGF/c-MET pathway activation. youtube.comnih.govbiorxiv.orgyoutube.com This can reveal complex regulatory networks, identify novel downstream targets, and elucidate the interplay between different biological layers in response to Refanalin. For instance, transcriptomic analysis could identify sets of genes regulated by Refanalin in a specific non-human tissue, while proteomic analysis could reveal corresponding changes at the protein level. Integration of these datasets can provide a more complete picture of the biological processes modulated by Refanalin, potentially uncovering previously unappreciated roles or mechanisms in non-human organisms. nih.gov
Potential as a Research Tool for HGF/cMET Signaling Pathway Studies
Given its function as an HGF mimetic that activates c-MET, Refanalin holds significant potential as a dedicated research tool for studying the HGF/c-MET signaling pathway itself in non-human biological systems. guidetopharmacology.orgontosight.ai It can serve as a valuable probe to selectively activate this pathway in various experimental models, allowing researchers to delineate the specific contributions of HGF/c-MET signaling to diverse cellular and physiological processes. By using Refanalin, investigators can bypass the complexities associated with administering the native protein HGF, such as its rapid metabolism and potential for varied splice variants influencing outcomes. nih.gov Refanalin can be utilized to study pathway activation dynamics, investigate the roles of specific downstream effectors, and explore the consequences of dysregulated HGF/c-MET signaling in the context of various diseases or biological phenomena in non-human organisms. researchgate.netmdpi.commdpi.comfrontiersin.org
Unexplored Biological Roles in Non-Human Organisms or Systems
While research has focused on Refanalin's potential in areas like tissue repair and fibrosis in specific non-human models, its biological roles in a wider range of non-human organisms or biological systems remain largely unexplored. nih.govphysiology.orgnih.govjosorge.comnih.govfrontiersin.orgfrontiersin.org Future research could investigate the effects of Refanalin and HGF/c-MET activation in less-studied non-human species, potentially revealing conserved or divergent roles of this pathway across evolution. Furthermore, its impact on biological systems beyond typical disease models, such as developmental processes, metabolic regulation, or immune responses in non-human organisms, could yield novel insights. Exploring these unexplored areas could uncover new fundamental biological functions of the HGF/c-MET axis and potentially identify new research avenues for Refanalin or other HGF mimetics.
Q & A
Q. How should experimental designs for Refanalin studies be structured to ensure reproducibility and validity?
To ensure reproducibility, experimental designs must include:
- Detailed protocols : Specify Refanalin dosage, administration routes (e.g., intravenous vs. oral), and vehicle controls. Include batch numbers, purity levels (e.g., >98% by HPLC), and solvent compatibility .
- Control groups : Use positive/negative controls (e.g., established nephroprotective agents for acute kidney injury models) and sham groups for in vivo studies.
- Statistical power : Calculate sample sizes using tools like G*Power to avoid underpowered results, and predefine exclusion criteria to minimize bias .
- Reagent validation : Provide certificates of analysis for Refanalin and confirm biological activity via dose-response assays (e.g., EC50 values in target cells) .
Q. What methodologies are recommended for validating Refanalin’s biological activity in preclinical models?
- In vitro assays : Use cell-based models (e.g., HEK293 cells transfected with HGF R) to measure Refanalin’s binding affinity (Kd) via surface plasmon resonance (SPR) or fluorescence polarization .
- In vivo models : For acute kidney injury, employ ischemia-reperfusion rodent models with endpoints like serum creatinine levels and histopathological scoring. Include pharmacokinetic profiling (Cmax, T½) to correlate efficacy with exposure .
- Data validation : Triplicate independent experiments with blinded analysis to reduce observer bias. Share raw data in repositories like Zenodo for transparency .
Advanced Research Questions
Q. How can researchers resolve contradictions in Refanalin’s efficacy data across different experimental systems?
Contradictions often arise from model-specific variables. Mitigation strategies include:
- Systematic reviews : Meta-analyze data from diverse models (e.g., myocardial infarction vs. COVID-19) to identify context-dependent mechanisms .
- Mechanistic studies : Use RNA-seq or phosphoproteomics to compare Refanalin’s downstream targets in conflicting models. For example, disparities in AKT/mTOR activation may explain variable outcomes .
- Dose optimization : Re-evaluate therapeutic windows; suboptimal dosing in certain models may mask efficacy. Use PK/PD modeling to align dosing regimens with target engagement .
Q. What advanced statistical approaches are suitable for analyzing Refanalin’s multi-omics datasets?
- Multivariate analysis : Apply partial least squares regression (PLS-R) to integrate transcriptomic, proteomic, and metabolomic data, identifying key pathways (e.g., HGF/MET signaling) .
- Machine learning : Train classifiers (e.g., random forests) to predict Refanalin responders vs. non-responders using clinical covariates like baseline eGFR or cytokine profiles .
- Bayesian frameworks : Model dose-response relationships with informed priors from earlier trials (e.g., Phase II data) to reduce uncertainty in small-sample studies .
Q. How can researchers optimize analytical methods for quantifying Refanalin in complex biological matrices?
- LC-MS/MS validation : Follow FDA guidelines for specificity, accuracy (±15% deviation), and matrix effects (e.g., plasma vs. cerebrospinal fluid). Use stable isotope-labeled internal standards (e.g., Refanalin-d4) .
- Sample preparation : Compare protein precipitation (acetonitrile) vs. solid-phase extraction (C18 columns) to minimize interference from phospholipids in plasma .
- Cross-lab validation : Collaborate with independent labs to verify reproducibility. Report coefficient of variation (CV) for inter-day/intra-day precision .
Methodological Challenges and Solutions
Q. What strategies ensure robust replication of Refanalin’s cardioprotective effects in independent studies?
- Standardized protocols : Adopt ARRIVE 2.0 guidelines for animal studies, including detailed anesthesia, surgical procedures, and endpoint definitions .
- Open science practices : Publish step-by-step protocols on platforms like Protocols.io and share negative results to reduce publication bias .
- Reagent traceability : Document Refanalin synthesis routes (e.g., SNV-003 batch specifications) and storage conditions (-80°C vs. lyophilized) to prevent degradation .
Q. How should researchers address variability in Refanalin’s pharmacokinetic profiles across preclinical species?
- Allometric scaling : Use body surface area normalization to extrapolate doses from rodents to humans. Validate predictions with PBPK modeling .
- Species-specific metabolism : Identify major metabolites via LC-HRMS and compare CYP450 isoform activity (e.g., CYP3A4 in humans vs. CYP2C11 in rats) .
- Tissue distribution studies : Use radiolabeled Refanalin (e.g., ^14C) to quantify organ-specific exposure and correlate with efficacy/toxicity .
Data Interpretation and Reporting
Q. What frameworks are recommended for interpreting Refanalin’s conflicting results in COVID-19 vs. acute kidney injury models?
- Causal inference : Apply Bradford Hill criteria (e.g., temporality, biological plausibility) to assess whether observed associations are causative .
- Pathway enrichment analysis : Tools like DAVID or GSEA can highlight shared pathways (e.g., inflammation) versus context-specific mechanisms (e.g., viral entry inhibition) .
- Clinical relevance : Compare preclinical outcomes with biomarkers from ongoing Phase III trials (e.g., NCT04527224) to prioritize translational hypotheses .
Q. How should researchers structure discussion sections to contextualize Refanalin’s novel mechanisms without overinterpretation?
- Limitations-first approach : Explicitly state model constraints (e.g., lack of humanized immune systems in murine COVID-19 studies) .
- Comparative analysis : Contrast findings with prior MET inhibitors (e.g., cabozantinib) to highlight Refanalin’s unique attributes (e.g., reduced off-target kinase activity) .
- Hypothesis generation : Propose testable follow-up experiments (e.g., CRISPR screens to identify resistance mechanisms) rather than speculative claims .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
